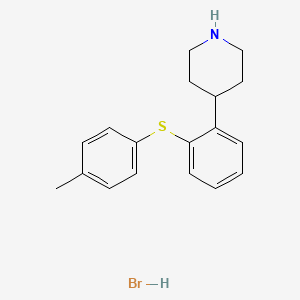

Tedatioxetine Hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVYWXLMPZJYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960151-65-9 | |

| Record name | Tedatioxetine hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960151659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEDATIOXETINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986RNR3CFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tedatioxetine Hydrobromide: A Technical Guide to its Multimodal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tedatioxetine (B43843) (Lu AA24530) was an investigational drug whose development was discontinued (B1498344) in 2016. As a result, comprehensive public data, particularly detailed quantitative binding affinities and specific experimental protocols, are limited. This guide synthesizes available information to provide a thorough overview of its mechanism of action based on preclinical and early clinical development findings.

Introduction

Tedatioxetine hydrobromide is an experimental psychopharmacological agent developed by H. Lundbeck A/S for the potential treatment of Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD).[1] Classified as a multimodal antidepressant, its mechanism of action is characterized by a combination of neurotransmitter reuptake inhibition and direct receptor modulation.[1] This dual activity was hypothesized to offer a broader spectrum of therapeutic effects and potentially a more favorable side-effect profile compared to single-mechanism antidepressants like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).

Core Mechanism of Action: A Multimodal Profile

Tedatioxetine's pharmacological profile is defined by its action on multiple targets within the central nervous system. It functions as a triple reuptake inhibitor and an antagonist at several key serotonin and adrenergic receptors.[1]

Neurotransmitter Transporter Inhibition

Tedatioxetine inhibits the reuptake of serotonin (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA), with a preferential action on the serotonin and norepinephrine transporters.[1] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.

Receptor Antagonism

In addition to its reuptake inhibition, tedatioxetine acts as an antagonist at the following receptors:

-

Serotonin 5-HT2A Receptor: Antagonism at this receptor is associated with antidepressant and anxiolytic effects, as well as potential improvements in sleep and a lower incidence of sexual dysfunction.

-

Serotonin 5-HT2C Receptor: Blockade of 5-HT2C receptors is thought to contribute to the enhancement of dopamine and norepinephrine release in certain brain regions, which may underlie pro-cognitive and antidepressant effects.

-

Serotonin 5-HT3 Receptor: Antagonism of 5-HT3 receptors is primarily linked to the mitigation of nausea and vomiting, common side effects of serotonergic agents.

-

Alpha-1A Adrenergic Receptor (α1A): Blockade of this receptor can contribute to vasodilation and may influence blood pressure.

Quantitative Pharmacological Data

Detailed quantitative data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from radioligand binding and functional assays for tedatioxetine, are not widely available in the public domain. The following table summarizes the known qualitative pharmacological actions of tedatioxetine. For comparative context, publicly available data for the related compound vortioxetine (B1682262) are often referenced in scientific literature, but it is crucial to note that these are distinct molecules with different pharmacological profiles.

| Target | Action | Putative Therapeutic Relevance |

| Serotonin Transporter (SERT) | Inhibition | Antidepressant, Anxiolytic |

| Norepinephrine Transporter (NET) | Inhibition | Antidepressant, Pro-cognitive |

| Dopamine Transporter (DAT) | Inhibition (less potent) | Antidepressant, Pro-cognitive |

| 5-HT2A Receptor | Antagonism | Antidepressant, Anxiolytic, Improved Sleep |

| 5-HT2C Receptor | Antagonism | Antidepressant, Pro-cognitive |

| 5-HT3 Receptor | Antagonism | Reduction of Nausea and Vomiting |

| α1A-Adrenergic Receptor | Antagonism | Cardiovascular effects |

Visualizing the Mechanism of Action

The following diagrams illustrate the complex interplay of tedatioxetine's effects on neuronal signaling.

Caption: Multimodal action of Tedatioxetine at the synapse.

Experimental Protocols

While specific, detailed protocols for tedatioxetine are not publicly accessible, the characterization of such a compound would have involved a standard battery of in vitro and in vivo pharmacological assays.

In Vitro Assays

5.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of tedatioxetine for its target transporters and receptors.

-

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human target of interest (e.g., SERT, NET, DAT, 5-HT2A, 5-HT2C, 5-HT3, α1A) or from specific brain regions of rodents or humans.

-

Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT, [³H]-ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of tedatioxetine.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.

-

5.1.2. Neurotransmitter Reuptake Assays

-

Objective: To determine the functional potency (IC50) of tedatioxetine to inhibit neurotransmitter reuptake.

-

General Methodology:

-

Cell Culture or Synaptosomes: Assays are performed using either cultured cells expressing the respective transporters or with synaptosomes (isolated nerve terminals) prepared from rodent brain tissue.

-

Incubation: The cells or synaptosomes are pre-incubated with various concentrations of tedatioxetine.

-

Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) is added, and uptake is allowed to proceed for a defined period.

-

Measurement: Uptake is terminated, and the amount of radioactivity taken up by the cells or synaptosomes is measured.

-

Analysis: The concentration of tedatioxetine that inhibits 50% of the specific uptake (IC50) is calculated.

-

5.1.3. Functional Receptor Assays

-

Objective: To confirm the antagonist activity of tedatioxetine at its target receptors.

-

General Methodology (Example: Calcium Flux Assay for Gq-coupled receptors like 5-HT2A and 5-HT2C):

-

Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of tedatioxetine.

-

Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added to stimulate the receptor.

-

Signal Detection: The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.

-

Data Analysis: The concentration of tedatioxetine that produces a 50% inhibition of the agonist response is determined.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for characterizing a novel antidepressant like tedatioxetine.

Caption: Standard preclinical workflow for a novel antidepressant.

Conclusion

This compound possesses a multimodal mechanism of action, combining triple reuptake inhibition with antagonism at multiple serotonin and adrenergic receptors. This profile suggests the potential for broad efficacy in treating mood and anxiety disorders. Although its clinical development was halted, the pharmacological principles underlying its design remain relevant to the ongoing search for more effective and better-tolerated antidepressants. Further research into compounds with similar multimodal profiles may yet yield significant advances in the treatment of major depressive disorder and related conditions.

References

An In-Depth Technical Guide to the Synthesis of Tedatioxetine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedatioxetine (Lu AA24530) is an experimental multimodal antidepressant agent that acts as a triple reuptake inhibitor for serotonin (B10506), norepinephrine, and dopamine, and also functions as an antagonist at several serotonin and adrenergic receptors.[1][2] Although its clinical development was discontinued, the synthesis of Tedatioxetine and its hydrobromide salt remains a subject of interest for medicinal chemists and researchers in neuropharmacology.[1] This technical guide provides a detailed overview of the known synthesis pathways for Tedatioxetine Hydrobromide, complete with experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathways

Two main synthetic routes for Tedatioxetine have been described in the patent literature. The initial route, outlined in patent WO 2003/029232, was characterized by low yields and the use of hazardous reagents, making it less suitable for large-scale production.[1] A subsequent, more refined pathway was detailed in patent application WO 2009/109541, offering improved yields and more industrially viable conditions. This guide will focus on the more recent and detailed synthetic route.

The improved synthesis of Tedatioxetine is a multi-step process commencing with the formation of a glutaric acid derivative, followed by cyclization to a piperidine-2,6-dione, and subsequent reduction to the final piperidine (B6355638) ring of Tedatioxetine. The free base is then converted to its hydrobromide salt.

Experimental Protocols

The following experimental protocols are based on the procedures described in the patent literature for the synthesis of Tedatioxetine and its intermediates.

Step 1: Synthesis of 3-[2-(p-tolylthio)phenyl]glutaric acid

This initial step involves a Michael addition reaction to introduce the glutaric acid moiety.

Procedure: A mixture of 2-(p-tolylthio)benzaldehyde and diethyl malonate is reacted in the presence of a base such as sodium ethoxide in ethanol (B145695). The resulting adduct is then hydrolyzed with a strong acid, such as hydrochloric acid, followed by decarboxylation upon heating to yield 3-[2-(p-tolylthio)phenyl]propanoic acid. This intermediate is then subjected to a second Michael addition with acrylonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid, to afford 3-[2-(p-tolylthio)phenyl]glutaric acid.

Step 2: Synthesis of 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione

The glutaric acid derivative is cyclized to form the piperidine-2,6-dione ring.

Procedure: 3-[2-(p-tolylthio)phenyl]glutaric acid is heated with urea (B33335) at approximately 140-150°C. The reaction mixture is then cooled and treated with water and ethanol to precipitate the product. The crude product is collected by filtration and can be recrystallized from ethanol to yield purified 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione.

Step 3: Synthesis of 4-[2-(p-tolylthio)phenyl]piperidine (Tedatioxetine)

The piperidine-2,6-dione is reduced to the corresponding piperidine.

Procedure: 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and treated with a reducing agent like lithium aluminum hydride (LiAlH4) at a reduced temperature. After the reaction is complete, it is quenched by the careful addition of water. The inorganic salts are filtered off, and the filtrate is concentrated to yield the crude Tedatioxetine free base. The product can be further purified by column chromatography.

Step 4: Synthesis of this compound

The final step is the formation of the hydrobromide salt from the free base.

Procedure: The purified Tedatioxetine free base is dissolved in a suitable solvent, such as anhydrous ethanol or isopropanol. A solution of hydrobromic acid in a compatible solvent (e.g., acetic acid or an alcohol) is then added dropwise with stirring. The this compound salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Tedatioxetine and its intermediates.

| Step | Product | Starting Material | Reagents | Yield | Melting Point (°C) |

| 1 | 3-[2-(p-tolylthio)phenyl]glutaric acid | 2-(p-tolylthio)benzaldehyde, Diethyl malonate, Acrylonitrile | Sodium ethoxide, HCl | Not explicitly stated | - |

| 2 | 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione | 3-[2-(p-tolylthio)phenyl]glutaric acid | Urea | ~86% | 164-166 |

| 3 | 4-[2-(p-tolylthio)phenyl]piperidine (Tedatioxetine) | 4-[2-(p-tolylthio)phenyl]piperidine-2,6-dione | Lithium aluminum hydride | Not explicitly stated | - |

| 4 | Tedatioxetine Hydrochloride (analogous to Hydrobromide) | 4-[2-(p-tolylthio)phenyl]piperidine | HCl in Ethyl Acetate | ~75% | 222-225 |

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of Tedatioxetine.

Caption: Synthesis pathway of this compound.

Logical Workflow for Synthesis

The following diagram outlines the logical workflow from starting materials to the final product.

References

Tedatioxetine (Lu AA24530) Hydrobromide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedatioxetine (B43843) (Lu AA24530) is an investigational multimodal antidepressant agent developed for the treatment of Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD).[1] Its complex pharmacological profile, characterized by the inhibition of multiple monoamine transporters and antagonism of several key serotonin (B10506) and adrenergic receptors, distinguishes it from many existing antidepressant therapies.[2][3] This document provides an in-depth overview of the biological activity of tedatioxetine, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize such a compound. While specific quantitative binding and functional data for tedatioxetine are not extensively available in the public domain, this guide leverages data from the structurally and mechanistically related compound, vortioxetine (B1682262), to provide a comparative pharmacological context.

Core Biological Activity and Mechanism of Action

Tedatioxetine exhibits a multimodal mechanism of action, engaging multiple targets within the central nervous system.[1] This profile suggests the potential for broader efficacy in treating complex mood disorders.[1] The core biological activities are:

-

Triple Reuptake Inhibition: Tedatioxetine inhibits the reuptake of serotonin (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA). It shows a preference for the serotonin and norepinephrine transporters (SERT and NET) over the dopamine transporter (DAT).[1] This action increases the synaptic availability of these key neurotransmitters implicated in mood regulation.

-

Receptor Antagonism: The compound acts as an antagonist at several postsynaptic receptors:

Antagonism of 5-HT2A and 5-HT2C receptors is thought to contribute to antidepressant and anxiolytic effects and may mitigate some side effects associated with potent SERT inhibition, such as sexual dysfunction and insomnia. Blockade of the 5-HT3 receptor, a ligand-gated ion channel, is associated with anti-emetic effects and may also contribute to the modulation of other neurotransmitter systems.[4]

Quantitative Pharmacological Profile

Specific binding affinity (Ki) and functional potency (IC50) values for tedatioxetine are not widely published. However, data from vortioxetine (Lu AA21004), another multimodal antidepressant from the same developer with a partially overlapping mechanism, can provide a useful reference for the expected potencies at various targets.

Table 1: Comparative Binding Affinities (Ki, nM) of Vortioxetine

This data is for vortioxetine and is presented for illustrative purposes.

| Target | Ki (nM) | Reference |

| Transporters | ||

| Serotonin Transporter (SERT) | 1.6 | [5][6] |

| Norepinephrine Transporter (NET) | 113 | [5][6] |

| Dopamine Transporter (DAT) | >1000 | [5][6] |

| Receptors | ||

| 5-HT1A | 15 | [5][6] |

| 5-HT1B | 33 | [5][6] |

| 5-HT1D | 54 | [5][6] |

| 5-HT2C | 180 | [7] |

| 5-HT3 | 3.7 | [5][6] |

| 5-HT7 | 19 | [5][6] |

Table 2: Comparative Functional Activity (IC50, nM) of Vortioxetine

This data is for vortioxetine and is presented for illustrative purposes.

| Target | Functional Assay | Potency (IC50, nM) | Reference |

| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | 5.4 | [5][6] |

Key Signaling Pathways

The diverse targets of tedatioxetine mean it modulates several distinct signaling pathways.

-

Gq/11 Signaling (5-HT2A and 5-HT2C Receptor Antagonism): The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 subunit. Agonist binding typically activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an antagonist, tedatioxetine blocks serotonin from activating this cascade.

-

Ligand-Gated Ion Channel (5-HT3 Receptor Antagonism): Unlike other serotonin receptors, the 5-HT3 receptor is a non-selective cation channel. When activated by serotonin, it rapidly opens to allow the influx of Na+ and K+ ions, leading to depolarization of the neuronal membrane. Tedatioxetine acts as a direct antagonist, blocking the channel and preventing this ion flow.

Experimental Protocols

The characterization of a multimodal compound like tedatioxetine involves a suite of in vitro assays to determine its binding affinity and functional activity at each target. The following sections describe the general methodologies for these key experiments.

Radioligand Binding Assays (for Ki Determination)

These assays are used to determine the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To calculate the inhibition constant (Ki) of tedatioxetine at SERT, NET, DAT, and various receptor subtypes.

General Protocol:

-

Tissue/Cell Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human recombinant target protein or from specific brain regions known to be rich in the target (e.g., rat frontal cortex for 5-HT2A receptors).

-

Assay Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (tedatioxetine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters), which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.

-

Detection: The filters are washed to remove non-specifically bound radioactivity. A scintillation cocktail is added to the filters, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of tedatioxetine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Neurotransmitter Uptake Assays (for IC50 Determination)

These functional assays measure a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the functional potency (IC50) of tedatioxetine at inhibiting SERT, NET, and DAT.

General Protocol:

-

Cell/Synaptosome Preparation: The assay can be performed using cells endogenously or recombinantly expressing the transporter of interest (e.g., JAR cells for SERT) or with synaptosomes prepared from specific brain regions.

-

Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of tedatioxetine or vehicle control.

-

Uptake Initiation: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin) is added to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 15-60 minutes).

-

Termination and Separation: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Detection: The radioactivity trapped inside the cells or synaptosomes is quantified by scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of tedatioxetine that produces 50% inhibition of the specific neurotransmitter uptake, yielding the IC50 value.

In Vitro Functional Assays (Receptor Antagonism)

Functional assays are required to confirm that binding to a receptor translates into a biological effect (i.e., antagonism). The choice of assay depends on the receptor's signaling mechanism.

Example Protocol: Calcium Flux Assay for 5-HT2A/2C Antagonism

-

Cell Plating: Cells expressing the 5-HT2A or 5-HT2C receptor are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of tedatioxetine.

-

Agonist Stimulation: A fixed concentration of serotonin (an agonist) is added to stimulate the receptor.

-

Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of tedatioxetine to inhibit the serotonin-induced calcium signal is quantified, and an IC50 value is determined.

Conclusion

Tedatioxetine (Lu AA24530) hydrobromide is a multimodal antidepressant with a complex and promising biological profile. By acting as a serotonin and norepinephrine-preferring triple reuptake inhibitor and an antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors, it engages multiple neurotransmitter systems relevant to the pathophysiology of depression and anxiety.[1][2][3] While detailed public data on its specific binding affinities and functional potencies are limited, the profile of the related compound vortioxetine suggests a potent and diverse interaction with key CNS targets.[5][6] The combination of monoamine reuptake inhibition with direct receptor modulation represents a rational approach to potentially enhance therapeutic efficacy and improve the side-effect profile compared to more selective agents. Further clinical investigation is necessary to fully elucidate the therapeutic potential of this unique pharmacological agent.

References

- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vortioxetine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vortioxetine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

The Pharmacology of Tedatioxetine Hydrobromide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of Tedatioxetine (Lu AA24530) was discontinued (B1498344) in 2016. This document summarizes the publicly available pharmacological data.

Introduction

Tedatioxetine hydrobromide (formerly Lu AA24530) is an investigational multimodal antidepressant that was under development by H. Lundbeck A/S for the treatment of Major Depressive Disorder (MDD).[1][2] Preclinical data characterized Tedatioxetine as a triple reuptake inhibitor with additional antagonist activity at several serotonin (B10506) and adrenergic receptors.[1][2][3][4] The compound progressed to Phase II clinical trials for MDD; however, its development was officially discontinued in May 2016.[1] This was due to a strategic prioritization of another compound, vortioxetine, which shares a similar multimodal mechanism of action and has since gained regulatory approval.[1]

This technical guide provides a comprehensive overview of the known pharmacology of this compound, synthesizing available preclinical and clinical data. It is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics: A Multimodal Mechanism of Action

Tedatioxetine exhibits a complex pharmacodynamic profile, acting on multiple neurotransmitter systems through two primary mechanisms: neurotransmitter reuptake inhibition and receptor antagonism.

Neurotransmitter Transporter Inhibition

Preclinical studies identified Tedatioxetine as a triple reuptake inhibitor, blocking the serotonin (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA) transporters.[1][2][4] This activity is believed to increase the synaptic concentrations of these key neurotransmitters involved in mood regulation. The preference for serotonin and norepinephrine inhibition over dopamine is a noted characteristic.[1][4]

Receptor Antagonism

In addition to its effects on neurotransmitter reuptake, Tedatioxetine acts as an antagonist at several postsynaptic receptors:

-

5-HT2A Receptor: Antagonism at this receptor is a feature of several atypical antipsychotics and is thought to contribute to antidepressant effects and potentially improve sleep.

-

5-HT2C Receptor: Blockade of this receptor can lead to an increase in downstream dopamine and norepinephrine release, potentially enhancing the effects of reuptake inhibition.[1]

-

5-HT3 Receptor: Antagonism of the 5-HT3 receptor is associated with anti-emetic effects and may also contribute to anxiolytic and antidepressant properties.[1]

-

α1A-Adrenergic Receptor: Blockade of this receptor can contribute to vasodilation and may influence blood pressure.

In Vitro Pharmacology

Detailed quantitative data on the binding affinities (Ki or IC50 values) of Tedatioxetine for its various targets are not extensively available in the public domain. The following table summarizes the known qualitative interactions.

| Target | Action | Reference |

| Serotonin Transporter (SERT) | Inhibitor | [1][4] |

| Norepinephrine Transporter (NET) | Inhibitor | [1][4] |

| Dopamine Transporter (DAT) | Inhibitor | [1][4] |

| 5-HT2A Receptor | Antagonist | [1][3][4] |

| 5-HT2C Receptor | Antagonist | [1][3][4] |

| 5-HT3 Receptor | Antagonist | [1][3][4] |

| α1A-Adrenergic Receptor | Antagonist | [1][3][4] |

Signaling Pathways and Experimental Workflows

The multimodal action of Tedatioxetine suggests a complex interplay of signaling pathways. The following diagram illustrates the proposed mechanism of action at the synapse.

Caption: Proposed multimodal mechanism of action of Tedatioxetine.

A typical experimental workflow for characterizing a compound like Tedatioxetine in preclinical studies is outlined below.

Caption: Generalized preclinical development workflow for an antidepressant.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Tedatioxetine is significantly influenced by genetic polymorphisms of the Cytochrome P450 2D6 (CYP2D6) enzyme.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Tedatioxetine exhibits a slow absorption rate, with a median time to maximum plasma concentration (Tmax) of 5-6 hours.[1]

-

Metabolism: The primary route of metabolism for Tedatioxetine is through the CYP2D6 enzyme, which accounts for approximately 80% of its clearance.[1] This leads to significant interindividual variability in drug exposure. Its main metabolite is Lu AA37208.[1]

Influence of CYP2D6 Polymorphisms

A population pharmacokinetic (popPK) study involving 578 subjects provided quantitative data on the impact of CYP2D6 genotype on Tedatioxetine clearance.[1]

| CYP2D6 Metabolizer Phenotype | Mean Oral Clearance (L/h) | Reference |

| Poor Metabolizers (PMs) | 18 | [1] |

| Intermediate Metabolizers (IMs) | 40 | [1] |

| Normal Metabolizers (NMs) | 60 | [1] |

| Ultrarapid Metabolizers (UMs) | 77 | [1] |

The study highlighted that the variability in CYP2D6 activity posed challenges for consistent dosing across different populations.[1]

The following diagram illustrates the workflow for a population pharmacokinetic study.

Caption: Workflow for a population pharmacokinetic (PopPK) study.

Clinical Development and Discontinuation

Tedatioxetine entered Phase II clinical trials for the treatment of Major Depressive Disorder in 2009.[4] However, detailed results from these trials, including efficacy and safety data, have not been made publicly available. The development of Tedatioxetine was ultimately halted in favor of vortioxetine, another multimodal antidepressant from the same developer.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of Tedatioxetine are not available in the published literature. For a compound at this stage of development that has been discontinued, such information is often proprietary and not released.

General Methodology for In Vitro Binding Assays: Typically, radioligand binding assays would be conducted using cell membranes expressing the recombinant human transporters or receptors. The assay would involve incubating the membranes with a specific radioligand and varying concentrations of the test compound (Tedatioxetine). The amount of bound radioactivity would then be measured to determine the inhibition constant (Ki).

General Methodology for Population Pharmacokinetic (PopPK) Modeling: A non-linear mixed-effects modeling approach is commonly used. This involves developing a structural pharmacokinetic model (e.g., a one- or two-compartment model with first-order absorption and elimination) and a statistical model to describe inter-individual and residual variability. Covariates such as CYP2D6 genotype, age, and weight are then tested for their influence on the pharmacokinetic parameters.

Conclusion

This compound is a multimodal antidepressant with a preclinical profile characterized by triple reuptake inhibition (serotonin and norepinephrine preferential) and antagonism at multiple 5-HT and α1A-adrenergic receptors. Its pharmacokinetics are heavily influenced by CYP2D6 genetic polymorphisms, leading to significant variability in clearance. While it progressed to Phase II clinical trials, its development was discontinued. Due to its discontinuation, a comprehensive public dataset, including detailed in vitro binding affinities, full clinical trial results, and specific experimental protocols, is not available. The information presented in this whitepaper represents a synthesis of the accessible data for this investigational compound.

References

Tedatioxetine Hydrobromide: A Technical Guide to a Multimodal Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedatioxetine (B43843) hydrobromide (developmental code name: Lu AA24530) is an investigational compound that was under development by H. Lundbeck A/S for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1] Tedatioxetine is characterized by a multimodal pharmacological profile, acting as a triple reuptake inhibitor (TRI) with additional antagonist activity at several serotonin (B10506) and adrenergic receptors.[1][2][3] Although its clinical development was discontinued (B1498344) in Phase II trials, its unique mechanism of action continues to be of interest to researchers in the field of psychopharmacology. This technical guide provides a comprehensive overview of the core pharmacological and pharmacokinetic properties of tedatioxetine, based on publicly available data.

Core Mechanism of Action: Triple Reuptake Inhibition and Receptor Antagonism

Tedatioxetine's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA).[1][3] This is achieved through its binding to and inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The reported preference is for SERT and NET over DAT.[1][3]

In addition to its activity as a TRI, tedatioxetine also exhibits antagonist properties at several postsynaptic receptors:

-

5-HT2A Receptor: Antagonism at this receptor is a feature of several atypical antipsychotics and is thought to contribute to antidepressant effects and potentially reduce the risk of sexual dysfunction seen with selective serotonin reuptake inhibitors (SSRIs).

-

5-HT2C Receptor: Blockade of 5-HT2C receptors can lead to an increase in downstream dopamine and norepinephrine release, which may contribute to the antidepressant and pro-cognitive effects.

-

5-HT3 Receptor: Antagonism of the 5-HT3 receptor is known to have anti-emetic effects, potentially mitigating a common side effect of serotonergic agents.

-

α1A-Adrenergic Receptor: Blockade of this receptor can be associated with side effects such as orthostatic hypotension.

This combination of triple reuptake inhibition and multi-receptor antagonism defines tedatioxetine as a multimodal antidepressant.

Quantitative Data

Table 1: Qualitative In Vitro Binding Profile of Tedatioxetine

| Target | Action | Reported Affinity |

| Serotonin Transporter (SERT) | Inhibition | High |

| Norepinephrine Transporter (NET) | Inhibition | High |

| Dopamine Transporter (DAT) | Inhibition | Moderate to Low |

| 5-HT2A Receptor | Antagonism | Significant |

| 5-HT2C Receptor | Antagonism | Significant |

| 5-HT3 Receptor | Antagonism | Significant |

| α1A-Adrenergic Receptor | Antagonism | Significant |

Table 2: Pharmacokinetic Parameters of Tedatioxetine

| Parameter | Value | Species | Notes |

| Metabolism | |||

| Primary Enzyme | CYP2D6 | Human | Tedatioxetine is a sensitive substrate of CYP2D6, leading to significant interindividual variability.[1] |

| Oral Clearance (Mean) | |||

| Poor Metabolizers (PMs) | 18 L/h | Human | Based on a population pharmacokinetic study.[1] |

| Intermediate Metabolizers (IMs) | 40 L/h | Human | Based on a population pharmacokinetic study.[1] |

| Normal Metabolizers (NMs) | 60 L/h | Human | Based on a population pharmacokinetic study.[1] |

| Ultrarapid Metabolizers (UMs) | 77 L/h | Human | Based on a population pharmacokinetic study.[1] |

| Absorption | |||

| Time to Maximum Plasma Concentration (tmax) | 5–6 hours | Human | The drug has a slow absorption rate.[1] |

Experimental Protocols

Detailed experimental protocols for tedatioxetine are not published. However, the following represents a standard methodology for determining the binding affinity of a compound at monoamine transporters and serotonin receptors using radioligand binding assays.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

1. Objective: To determine the in vitro binding affinity (Ki) of tedatioxetine for the human serotonin, norepinephrine, and dopamine transporters.

2. Materials:

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.

- Radioligands:

- For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

- For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-121

- For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-121

- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

- Non-specific Binding Ligand: A high concentration of a known inhibitor for each transporter (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET, 10 µM GBR 12909 for DAT).

- Test Compound: Tedatioxetine hydrobromide, serially diluted.

- Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

3. Membrane Preparation: a. Culture HEK293 cells expressing the target transporter to confluency. b. Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C. c. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). d. Resuspend the pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer. e. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. f. Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford assay.

4. Assay Procedure: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound. b. Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation. c. Non-specific Binding: Add 50 µL of the non-specific binding ligand, 50 µL of the radioligand, and 100 µL of the membrane preparation. d. Test Compound: Add 50 µL of each tedatioxetine dilution, 50 µL of the radioligand, and 100 µL of the membrane preparation. e. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium. f. Terminate the assay by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand. g. Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

5. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Binding Assay for 5-HT2A, 5-HT2C, and 5-HT3 Receptors

1. Objective: To determine the in vitro binding affinity (Ki) of tedatioxetine for human 5-HT2A, 5-HT2C, and 5-HT3 receptors.

2. Materials:

- Cell Lines or Tissue: HEK293 cells expressing the respective human receptors or appropriate brain tissue homogenates (e.g., prefrontal cortex for 5-HT2A).

- Radioligands:

- For 5-HT2A: [³H]-Ketanserin or [³H]-Spiperone

- For 5-HT2C: [³H]-Mesulergine

- For 5-HT3: [³H]-GR65630 or [³H]-BRL 43694

- Assay Buffer: Typically 50 mM Tris-HCl with appropriate salts, pH 7.4.

- Non-specific Binding Ligand: A high concentration of a known antagonist for each receptor (e.g., 10 µM mianserin (B1677119) for 5-HT2A/2C, 10 µM ondansetron (B39145) for 5-HT3).

- Test Compound: this compound, serially diluted.

- Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

3. Membrane Preparation: (Similar to the protocol for monoamine transporters)

4. Assay Procedure: (Similar to the protocol for monoamine transporters, with appropriate adjustments for incubation times and temperatures based on the specific receptor and radioligand)

5. Data Analysis: (Identical to the data analysis for monoamine transporters)

Visualizations

Signaling Pathways

Caption: Multimodal action of Tedatioxetine.

Experimental Workflow

Caption: Radioligand binding assay workflow.

Conclusion

This compound represents a significant effort in the development of multimodal antidepressants. Its profile as a triple reuptake inhibitor combined with antagonism at key serotonin and adrenergic receptors theoretically offers a broad spectrum of activity that could address a wider range of depressive and anxiety symptoms. While the discontinuation of its clinical development limits the availability of comprehensive data, the foundational pharmacology of tedatioxetine provides a valuable case study for researchers and professionals in the field of drug discovery and development, highlighting the ongoing exploration of complex, multi-target approaches for the treatment of psychiatric disorders. The provided experimental protocols offer a template for the in vitro characterization of similar compounds.

References

An In-depth Technical Guide to the 5-HT Receptor Antagonism of Tedatioxetine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedatioxetine (Lu AA24530) is an investigational compound that was developed for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1] Its mechanism of action is characterized by a multimodal pharmacological profile, which includes the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, with a lesser effect on dopamine (B1211576) (DA) reuptake, classifying it as a triple reuptake inhibitor (TRI).[1] A significant component of its pharmacological identity is its antagonistic activity at several key serotonin (5-HT) receptors, specifically the 5-HT2A, 5-HT2C, and 5-HT3 subtypes.[1] This guide provides a detailed technical overview of the 5-HT receptor antagonism of Tedatioxetine, presenting available data, outlining relevant experimental protocols, and visualizing associated signaling pathways and workflows. While extensive quantitative binding and functional data for Tedatioxetine are not widely published due to the discontinuation of its development, this guide synthesizes the known pharmacology and provides context through comparative data where appropriate.[1]

Introduction to Tedatioxetine's 5-HT Receptor Antagonism

Tedatioxetine's engagement with 5-HT receptors is a critical aspect of its potential therapeutic effects. The antagonism of 5-HT2A, 5-HT2C, and 5-HT3 receptors may contribute to its overall efficacy and tolerability profile. Blockade of 5-HT2C receptors, for instance, has been associated with the disinhibition of dopamine and norepinephrine release in the prefrontal cortex, which could contribute to antidepressant and pro-cognitive effects.[2][3] Antagonism of 5-HT2A receptors is a feature of several atypical antipsychotics and is thought to contribute to their antidepressant effects and improved side-effect profiles, particularly concerning sleep and anxiety. The blockade of 5-HT3 receptors is a well-established mechanism for antiemetic therapies and may also play a role in modulating mood and anxiety.[4][5] The combined action of triple reuptake inhibition and multi-receptor antagonism positions Tedatioxetine as a compound with a complex and potentially beneficial mechanism of action for mood disorders.[1]

Quantitative Data on 5-HT Receptor Interactions

Specific quantitative data on the binding affinity (Ki) and functional antagonism (IC50) of Tedatioxetine at 5-HT receptors are not extensively available in peer-reviewed literature. Development of the compound was halted in favor of Vortioxetine (B1682262).[1] However, its profile as a potent antagonist at 5-HT2A, 5-HT2C, and 5-HT3 receptors is consistently reported.[1] For comparative context, Table 1 includes the receptor binding profile of the structurally related and clinically approved drug, Vortioxetine.

Table 1: Known 5-HT Receptor Antagonism Profile of Tedatioxetine and Comparative Quantitative Data for Vortioxetine

| Receptor Subtype | Tedatioxetine (Lu AA24530) | Vortioxetine (Lu AA21004) |

| 5-HT2A | Antagonist | Antagonist (Ki not consistently reported) |

| 5-HT2C | Antagonist | Antagonist (Ki not consistently reported) |

| 5-HT3 | Antagonist | Antagonist (Ki = 3.7 nM)[6] |

Note: The lack of specific Ki values for Tedatioxetine in the public domain is a limitation. The data for Vortioxetine is provided for illustrative purposes, given its related multimodal mechanism of action.

Experimental Protocols

The characterization of Tedatioxetine's 5-HT receptor antagonism would have involved standard pharmacological assays. The following are detailed, representative protocols for determining the binding affinity and functional antagonism of a compound at 5-HT2A, 5-HT2C, and 5-HT3 receptors.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Tedatioxetine for 5-HT2A, 5-HT2C, and 5-HT3 receptors.

Materials:

-

Cell membranes expressing the human recombinant 5-HT receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype:

-

5-HT2A: [3H]Ketanserin or [3H]Spiperone

-

5-HT2C: [3H]Mesulergine

-

5-HT3: [3H]Granisetron or [3H]Quipazine

-

-

Non-specific binding competitor (e.g., a high concentration of unlabeled serotonin or a specific antagonist).

-

Tedatioxetine Hydrobromide stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

Increasing concentrations of Tedatioxetine (e.g., 10-11 to 10-5 M).

-

For determining non-specific binding, add the non-specific binding competitor instead of Tedatioxetine.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Tedatioxetine concentration.

-

Determine the IC50 value (the concentration of Tedatioxetine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays for Determining Antagonist Potency (IC50)

Functional assays measure the ability of a compound to inhibit the biological response induced by an agonist.

Objective: To determine the potency of Tedatioxetine in inhibiting serotonin-induced intracellular calcium mobilization mediated by 5-HT2A or 5-HT2C receptors.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Serotonin (agonist).

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer and incubate for a specified time (e.g., 60 minutes at 37°C).

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of Tedatioxetine to the wells and incubate for a predetermined period.

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of serotonin (typically the EC80 concentration) into the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the Tedatioxetine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Objective: To determine the potency of Tedatioxetine in inhibiting serotonin-induced ion currents through the 5-HT3 receptor.

Materials:

-

Cells expressing the human 5-HT3 receptor (e.g., Xenopus oocytes or mammalian cell lines).

-

Patch-clamp electrophysiology rig or a two-electrode voltage clamp system.

-

External and internal recording solutions.

-

Serotonin (agonist).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Prepare the cells for electrophysiological recording.

-

Recording:

-

Establish a whole-cell patch-clamp or voltage-clamp configuration.

-

Apply serotonin to the cell to elicit an inward current.

-

After a washout period, co-apply serotonin with increasing concentrations of Tedatioxetine.

-

-

Data Analysis:

-

Measure the peak amplitude of the serotonin-induced current in the absence and presence of Tedatioxetine.

-

Plot the percentage of inhibition of the current against the logarithm of the Tedatioxetine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling cascade of Gq-coupled 5-HT2A/2C receptors.

Caption: Ion channel signaling of the 5-HT3 receptor.

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a multimodal antidepressant candidate with a distinct pharmacological profile that includes antagonism of 5-HT2A, 5-HT2C, and 5-HT3 receptors. This triple-receptor blockade, in conjunction with its activity as a serotonin and norepinephrine reuptake inhibitor, suggests a complex mechanism of action with the potential for broad efficacy in mood and anxiety disorders. While the discontinuation of its clinical development has resulted in a limited amount of publicly available quantitative data, the principles of its pharmacological characterization are well-established. The experimental protocols detailed in this guide provide a framework for understanding how the 5-HT receptor antagonism of compounds like Tedatioxetine is elucidated. Further research into compounds with similar multimodal profiles may yet build upon the foundational work conducted with Tedatioxetine.

References

- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. drugs.com [drugs.com]

- 6. Involvement of 5-HT3 receptors in the action of vortioxetine in rat brain: Focus on glutamatergic and GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Research of Tedatioxetine for Major Depressive Disorder

Introduction: Tedatioxetine, with the developmental code name Lu AA24530, was an investigational compound developed by H. Lundbeck A/S for the treatment of major depressive disorder (MDD).[1] It was characterized as a multimodal antidepressant due to its complex pharmacological profile, which combines monoamine reuptake inhibition with interactions at multiple serotonin (B10506) receptors.[1][2] This technical guide provides a detailed overview of the early preclinical research that defined its mechanism of action and therapeutic potential.

Pharmacodynamics: A Multimodal Profile

The core of Tedatioxetine's design was its multimodal action, intended to offer a broader spectrum of efficacy. This was established through a series of in vitro studies assessing its binding affinity and functional activity at various central nervous system targets.

1.1. Transporter and Receptor Binding Affinity

Tedatioxetine was identified as a triple reuptake inhibitor, showing a preference for the serotonin and norepinephrine (B1679862) transporters over the dopamine (B1211576) transporter.[1] Concurrently, it demonstrated potent antagonism at several key serotonin and adrenergic receptors.[1][2][3]

Table 1: Quantitative Profile of Tedatioxetine's Binding Affinity

| Target | Functional Activity |

| Transporters | |

| Serotonin Transporter (SERT) | Reuptake Inhibitor |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor |

| Dopamine Transporter (DAT) | Reuptake Inhibitor |

| Receptors | |

| 5-HT2A | Antagonist |

| 5-HT2C | Antagonist |

| 5-HT3 | Antagonist |

| α1A-Adrenergic | Antagonist |

Specific Ki (binding affinity) values were not available in the public search results, but the compound's activity at these targets is consistently reported.

1.2. Experimental Protocol: Radioligand Binding Assays

The binding affinities for Tedatioxetine at various transporters and receptors were determined using standard in vitro radioligand binding assays.

-

Principle: This competitive assay measures the ability of a test compound (Tedatioxetine) to displace a specific, high-affinity radiolabeled ligand from its target receptor or transporter.

-

Methodology:

-

Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK-293) engineered to express a high density of the specific human target protein (e.g., SERT, 5-HT2A receptor).

-

Incubation: A fixed concentration of the specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Tedatioxetine.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound ligand, is quantified using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Tedatioxetine that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

-

Caption: Workflow for determining receptor binding affinities.

Proposed Mechanism of Action

The combination of reuptake inhibition and receptor antagonism was hypothesized to create a synergistic antidepressant effect. By blocking SERT and NET, Tedatioxetine increases the synaptic concentrations of serotonin and norepinephrine. Simultaneously, its antagonist activity at postsynaptic 5-HT2A, 5-HT2C, and 5-HT3 receptors was expected to mitigate certain side effects and potentially enhance downstream signaling cascades relevant to mood regulation.[1]

Caption: Proposed mechanism combining reuptake inhibition and receptor antagonism.

Preclinical Efficacy in Animal Models

The antidepressant and anxiolytic potential of Tedatioxetine was evaluated in standard rodent behavioral models. These in vivo studies are crucial for establishing proof-of-concept before advancing to human trials.

Table 2: Summary of Tedatioxetine's Activity in Preclinical Behavioral Models

| Model Type | Common Assays | Inferred Therapeutic Effect |

| Depression | Forced Swim Test (FST), Tail Suspension Test (TST) | Antidepressant-like |

| Anxiety | Elevated Plus Maze, Novelty-Suppressed Feeding | Anxiolytic-like |

3.1. Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used preclinical screening tool to assess the efficacy of potential antidepressant compounds by measuring behavioral despair.

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or easily escape.

-

Procedure:

-

Pre-Test Session (Day 1): Rodents (mice or rats) are individually placed in the water cylinder for a 15-minute habituation session. This induces a state of learned helplessness.

-

Drug Administration (Day 2): Tedatioxetine or a vehicle control is administered (e.g., orally) at predetermined doses. There is a specific waiting period (e.g., 60 minutes) to allow for drug absorption and distribution.

-

Test Session (Day 2): The animals are placed back into the water cylinder for a shorter duration, typically 5-6 minutes. The session is recorded for later analysis.

-

-

Primary Endpoint: The key variable measured is the duration of immobility during the test session. Immobility is defined as the cessation of struggling, with the animal making only minimal movements necessary to keep its head above water.

-

Interpretation: A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Early Clinical Development and Discontinuation

Tedatioxetine advanced into Phase II clinical trials for the treatment of MDD.[4] In 2007, Lundbeck entered into a partnership with Takeda that included Tedatioxetine but was primarily focused on a more advanced candidate, Vortioxetine.[1][5] Ultimately, the development of Tedatioxetine was discontinued. While specific efficacy data from these trials are not widely published, the cessation of development suggests the compound did not meet the required endpoints for efficacy or safety to proceed to Phase III trials.

Caption: Simplified logical flow of Tedatioxetine's early development.

References

Methodological & Application

Application Notes and Protocols for Tedatioxetine Hydrobromide In Vivo Research

Disclaimer: Publicly available information on specific in vivo experimental protocols for Tedatioxetine Hydrobromide is limited. The following application notes and protocols are based on extensive research into the closely related and structurally similar multimodal antidepressant, Vortioxetine. These protocols are intended to serve as a representative guide for researchers and may require optimization for Tedatioxetine-specific studies.

Introduction

This compound is an investigational compound with a multimodal mechanism of action, expected to be similar to Vortioxetine. It is hypothesized to act as a serotonin (B10506) (5-HT) reuptake inhibitor and a modulator of various serotonin receptors.[1][2][3] This dual activity is thought to contribute to its antidepressant and potential cognitive-enhancing effects.[4][5] These protocols outline representative in vivo experiments to evaluate the pharmacological properties of this compound in preclinical animal models.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for Tedatioxetine, based on the profile of Vortioxetine, involves the inhibition of the serotonin transporter (SERT) and modulation of multiple 5-HT receptors. This complex interaction is believed to enhance levels of several key neurotransmitters in brain regions associated with mood and cognition.[3][5][6]

Caption: Proposed multimodal mechanism of action of Tedatioxetine.

Quantitative Data Summary

The following tables summarize key quantitative data for the related compound, Vortioxetine, which can serve as a reference for studies on Tedatioxetine.

Table 1: Receptor Binding Affinities (Ki, nM) of Vortioxetine

| Target | Binding Affinity (Ki, nM) |

|---|---|

| SERT | 1.6 |

| 5-HT1A | 15 |

| 5-HT1B | 33 |

| 5-HT1D | 54 |

| 5-HT3 | 3.7 |

| 5-HT7 | 19 |

Data derived from in vitro studies on Vortioxetine.[6]

Table 2: Pharmacokinetic Parameters of Vortioxetine in Rats (Oral Administration)

| Parameter | Value |

|---|---|

| Dose (mg/kg) | 3 |

| Cmax (ng/mL) | 14.63 ± 4.00 |

| Tmax (h) | 1.00 - 4.00 |

| AUC (0-24h) (ng·h/mL) | 67.30 ± 23.78 |

Data from a study on Vortioxetine hemi-hydrochloride salt in rats.[7]

Experimental Protocols

Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST) in Rats

Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in the Forced Swim Test.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)

-

Cylindrical water tanks (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

-

Video recording and analysis software

Procedure:

-

Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Habituation (Day 1): Place each rat individually into the water tank for a 15-minute pre-swim session. This is to habituate the animals to the testing environment.

-

Drug Administration (Day 2):

-

Divide rats into treatment groups (e.g., Vehicle, Tedatioxetine 5 mg/kg, 10 mg/kg, and a positive control like Imipramine 20 mg/kg).

-

Administer the assigned treatment via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the test session.

-

-

Test Session (Day 2):

-

Place each rat into the water tank for a 5-minute test session.

-

Record the session for later analysis.

-

-

Data Analysis:

-

Score the duration of immobility (time spent floating with minimal movements to keep the head above water).

-

Compare the immobility time between the treatment groups and the vehicle group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Protocol 2: Evaluation of Cognitive Enhancement in a Novel Object Recognition (NOR) Task

Objective: To assess the effects of this compound on recognition memory.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Vehicle

-

Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Two sets of identical objects (A and B) and one novel object (C)

Procedure:

-

Habituation: Allow rats to explore the empty open-field arena for 10 minutes on two consecutive days to reduce novelty-induced stress.

-

Training Session (T1):

-

Administer Tedatioxetine or vehicle 60 minutes before the training session.

-

Place two identical objects (A1 and A2) in the arena and allow the rat to explore for 5 minutes.

-

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour or 24 hours).

-

Test Session (T2):

-

Replace one of the familiar objects with a novel object (e.g., A1 and C).

-

Place the rat back in the arena and allow it to explore for 5 minutes.

-

-

Data Analysis:

-

Measure the time spent exploring each object (familiar vs. novel).

-

Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI in the Tedatioxetine-treated group compared to the vehicle group suggests enhanced recognition memory.

-

Experimental Workflow Diagram

Caption: General workflow for in vivo behavioral testing.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in rats.

Materials:

-

Male Sprague-Dawley rats with jugular vein cannulation

-

This compound

-

Vehicle for oral and intravenous administration

-

Blood collection tubes (e.g., with EDTA)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Administer a single oral dose (e.g., 10 mg/kg) or intravenous dose (e.g., 1 mg/kg) of Tedatioxetine to cannulated rats.

-

-

Blood Sampling:

-

Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of Tedatioxetine in rat plasma.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

-

This comprehensive set of protocols provides a strong foundation for the in vivo characterization of this compound, leveraging established methodologies from the study of similar compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vortioxetine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 7. Pharmacokinetic and metabolic studies of Vortioxetine in rats using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tedatioxetine Hydrobromide in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tedatioxetine (Lu AA24530) is an experimental antidepressant whose clinical development was discontinued (B1498344) in May 2016. As such, there is a lack of extensive published data on its use in rodent behavioral studies. The following application notes and protocols are based on the known pharmacological profile of Tedatioxetine, general rodent behavioral testing paradigms, and data from its close analog, vortioxetine. The quantitative data presented in the tables is illustrative and hypothetical, designed to reflect potential outcomes based on the compound's mechanism of action.

Introduction

Tedatioxetine hydrobromide is a multimodal antidepressant that acts as a triple reuptake inhibitor with a preference for serotonin (B10506) and norepinephrine (B1679862) over dopamine (B1211576). It also functions as an antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1] This complex pharmacological profile suggests potential efficacy in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) by modulating multiple neurotransmitter systems.[1] These application notes provide detailed protocols for assessing the antidepressant-like, anxiolytic-like, and cognitive-enhancing effects of Tedatioxetine in common rodent behavioral models.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for Tedatioxetine involves the simultaneous inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, leading to increased synaptic concentrations of these monoamines. Additionally, its antagonist activity at various serotonin and adrenergic receptors is thought to contribute to its overall therapeutic effect and may mitigate some side effects associated with monoamine reuptake inhibition.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

General Considerations

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the protocol.

-

Drug Preparation: this compound should be dissolved in a suitable vehicle, such as sterile water or 0.9% saline. The solution should be prepared fresh daily.

-

Administration: Oral gavage (p.o.) is a common route of administration for preclinical studies of antidepressants.

-

Ethical Approval: All animal procedures must be approved by the institution's Animal Care and Use Committee.

Antidepressant-Like Activity: Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of immobility.

Experimental Workflow: Forced Swim Test

Caption: Workflow for the Forced Swim Test.

Protocol: Forced Swim Test

-

Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 14-21 days) to model chronic treatment.

-

Pre-Test Session: On the day before the test session, place each animal in the water-filled cylinder for 15 minutes. This session is for habituation and is not scored.

-

Test Session: 24 hours after the pre-test session, administer the final dose of the drug. One hour post-administration, place the animal back in the cylinder for a 5-minute test session.

-

Scoring: Record the session and score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors. An automated tracking system can also be used.

Hypothetical Quantitative Data: Forced Swim Test

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |

| Vehicle | - | 180 ± 15 | 90 ± 10 | 30 ± 5 |

| Tedatioxetine | 5 | 120 ± 12 | 120 ± 11 | 60 ± 8 |

| Tedatioxetine | 10 | 90 ± 10 | 130 ± 12 | 80 ± 9 |

| Imipramine (Control) | 20 | 100 ± 11 | 110 ± 10 | 90 ± 10 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This data is illustrative. |

Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Experimental Workflow: Elevated Plus Maze

Caption: Workflow for the Elevated Plus Maze test.

Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer a single dose of this compound or vehicle 60 minutes before the test.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

-

Scoring: Record the session and score the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An automated tracking system is recommended.

Hypothetical Quantitative Data: Elevated Plus Maze

| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance Traveled (cm) |

| Vehicle | - | 30 ± 5 | 20 ± 3 | 1500 ± 150 |

| Tedatioxetine | 5 | 60 ± 8 | 35 ± 5 | 1550 ± 160 |

| Tedatioxetine | 10 | 80 ± 10 | 45 ± 6 | 1600 ± 170 |

| Diazepam (Control) | 2 | 90 ± 11 | 50 ± 7 | 1400 ± 140 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This data is illustrative. |

Cognitive Effects: Novel Object Recognition (NOR) Test

The Novel Object Recognition test assesses recognition memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow: Novel Object Recognition Test

Caption: Workflow for the Novel Object Recognition test.

Protocol: Novel Object Recognition Test

-

Apparatus: An open-field arena (e.g., 40 x 40 cm) and a set of objects that are distinct in shape and texture but similar in size.

-

Habituation: On day 1, allow each animal to explore the empty arena for 10 minutes.

-

Drug Administration: Administer this compound or vehicle either chronically (e.g., for 21 days) or acutely (60 minutes before the training phase).

-

Training Phase: On day 2, place two identical objects in the arena and allow the animal to explore for 10 minutes.

-